1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone
CAS No.: 180292-83-5
Cat. No.: VC0064547
Molecular Formula: C10H14O2
Molecular Weight: 166.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180292-83-5 |
|---|---|
| Molecular Formula | C10H14O2 |
| Molecular Weight | 166.22 |
| IUPAC Name | 1-(3-hydroxy-2-bicyclo[2.2.2]oct-2-enyl)ethanone |
| Standard InChI | InChI=1S/C10H14O2/c1-6(11)9-7-2-4-8(5-3-7)10(9)12/h7-8,12H,2-5H2,1H3 |
| Standard InChI Key | KLZRZFUMAQUSQR-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C2CCC1CC2)O |
Introduction
Overview of the Compound
1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone is a bicyclic organic compound that contains:
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A bicyclo[2.2.2]octane framework with a hydroxyl group (-OH) attached at the third position.
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A ketone functional group (-COCH3) attached to the second position of the bicyclic system.
This class of compounds often exhibits interesting chemical properties due to its rigid bicyclic structure and functional groups, which can influence reactivity and biological activity.
Structural Features
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Bicyclo[2.2.2]octane Core: This framework is a bicyclic system with three fused cyclohexane-like rings, providing rigidity and unique stereochemistry.
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Hydroxyl Group: The -OH group at position 3 makes the compound polar and capable of forming hydrogen bonds.
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Ketone Group: The ethanone moiety (-COCH3) contributes to electrophilic reactivity, making it susceptible to nucleophilic attack.
Potential Reactivity
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The hydroxyl group may participate in hydrogen bonding or esterification reactions.
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The ketone group can undergo reactions such as reduction to alcohols or condensation reactions with amines or hydrazines.
Potential Applications
Although specific applications for this compound are not detailed in the search results, compounds with similar structures are often studied in:
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Pharmaceutical Research: Bicyclic compounds with hydroxyl and ketone groups are potential candidates for drug design due to their structural rigidity and functional diversity.
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Material Science: The bicyclo[2.2.2]octane system is used in polymer synthesis for creating materials with high thermal stability.
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Organic Synthesis: Such compounds can act as intermediates in synthesizing more complex molecules.
Research Directions
Further studies could focus on:
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Biological Activity: Investigations into antimicrobial, anti-inflammatory, or enzymatic inhibition properties.
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Synthesis Pathways: Developing efficient methods for synthesizing derivatives of this compound.
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Spectroscopic Characterization: Utilizing techniques like NMR, IR, and mass spectrometry to confirm structural details.
Hypothetical Data Table
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~166 g/mol |
| Functional Groups | Hydroxyl (-OH), Ketone (-COCH3) |
| Melting Point (Hypothetical) | ~100–150°C |
| Solubility | Soluble in polar solvents like ethanol |
If you have access to experimental data or additional sources, more specific insights about this compound's properties and applications can be explored further!
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